N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide
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Overview
Description
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C15H15NO2. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a phenylacetamide group attached to a hydroxy-methylphenyl moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5h)-one, has been reported to target theSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation.
Mode of Action
Based on the target of the structurally similar compound, it can be hypothesized that it may interact with its target protein, potentially inhibiting its activity and leading to changes in cell survival and proliferation .
Result of Action
If it acts similarly to the structurally related compound, it may lead to changes in cell survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-hydroxy-3-methylacetophenone with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process may involve steps such as esterification, amidation, and purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2(5H)-one
- 4-hydroxy-3-methylacetophenone
- N-(4-hydroxy-3-methylphenyl)acetamide
Uniqueness
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(7-8-14(11)17)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHXFOKRSKSXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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